molecular formula C16H19ClFN3O B5575462 N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5575462
M. Wt: 323.79 g/mol
InChI Key: HXJCGQGXWHJWQU-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19ClFN3O and its molecular weight is 323.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.1200681 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

  • A study detailed the structures of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting geometric parameters and intramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of related pyrazole derivatives (Köysal et al., 2005).
  • Another research focused on the synthesis and characterization of a 'research chemical' with a pyrazole core, indicating the importance of accurate identification and structural analysis for chemical substances in scientific research (McLaughlin et al., 2016).

Biological Activity and Potential Therapeutic Applications

  • Research into the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated its potential as a radiotracer for studying CB1 cannabinoid receptors, showing the relevance of pyrazole derivatives in neuroimaging and neuroscience (Katoch-Rouse & Horti, 2003).
  • A study on the synthesis, anti-HSV-1, and cytotoxic activities of new pyrazole- and isoxazole-based heterocycles provided insights into the antiviral and anticancer potentials of pyrazole derivatives, highlighting their significance in developing novel therapeutic agents (Dawood et al., 2011).

Agrochemical Applications

  • Pyrazole carboxamide derivatives have been prepared and evaluated for their nematocidal activity against M. incognita, suggesting the utility of such compounds in agrochemical applications to control nematode infestations (Zhao et al., 2017).

Material Science and Chemical Engineering

  • The selective fluorination of ethyl 1-methylpyrazole-4-carboxylates under electrolytic anodic oxidation was investigated, illustrating the significance of controlled fluorination techniques in material science and chemical engineering (Makino & Yoshioka, 1988).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential uses. This could include studies to determine its mechanism of action, investigations into its reactivity, and the development of methods for its synthesis .

Properties

IUPAC Name

N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O/c1-10(2)14-9-15(21(3)20-14)16(22)19-8-7-11-12(17)5-4-6-13(11)18/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJCGQGXWHJWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCCC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.